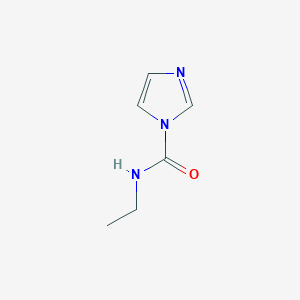

N-Ethyl-1-imidazolecarboxamide

Description

Contextual Significance of Imidazolecarboxamide Scaffolds in Organic Chemistry

The imidazole (B134444) ring is a five-membered heterocyclic system containing two nitrogen atoms and is a prevalent structure in natural products. researchgate.netchemenu.com This structural motif is of paramount importance in the realm of medicinal chemistry and drug development. nih.gov Imidazole derivatives are recognized as crucial building blocks in the synthesis of pharmaceuticals, fluorescent materials, and ligands. bohrium.com The unique chemical architecture of the imidazole ring allows for beneficial binding with other functional groups, leading to a broad spectrum of biological activities. researchgate.net

The imidazolecarboxamide scaffold, in particular, has been identified as a "privileged structure" in the development of various therapeutic agents, especially in the context of kinase inhibition. nih.govgoogle.com The geometry defined by this scaffold is considered well-suited for establishing novel interactions with biological targets. google.com The synthesis of various imidazole derivatives often employs methods such as the Debus method and Michael addition, or utilizes existing materials for one-pot syntheses. researchgate.net The versatility of the imidazole scaffold is further highlighted by its presence in compounds that have been investigated for their antitumor properties. researchgate.netsbmu.ac.ir

Overview of N-Ethyl-1-imidazolecarboxamide's Role as a Versatile Chemical Building Block

This compound serves as a valuable research compound and a versatile building block in organic synthesis. cymitquimica.combldpharm.com It belongs to the chemical classes of imidazoles, ureas, and amides, which are fundamental categories of organic building blocks. bldpharm.combldpharm.com The compound's molecular formula is C6H9N3O and it has a molecular weight of 139.158 g/mol .

Its utility is demonstrated in its application as a carbonylating agent. For instance, the related compound ethyl imidazole-1-carboxylate (EImC) has been successfully used in the synthesis of 1,2,4-oxadiazol-5(4H)-ones from amidoximes, showcasing a simple and convenient method to produce these biologically relevant heterocycles in high yields. tsijournals.com This highlights the potential of N-substituted imidazolecarboxamides as reagents for introducing carbonyl groups in the synthesis of more complex molecules.

The structure of this compound, featuring an ethyl group attached to the carboxamide nitrogen, provides a point for further chemical modification. This allows for the systematic alteration of the molecule's properties, which is a key strategy in the development of new compounds with specific functions. The synthesis of various N-substituted imidazole derivatives is a common practice in medicinal chemistry to explore structure-activity relationships. bohrium.com

Scope and Research Objectives for this compound Studies

Research involving this compound and related imidazolecarboxamides is driven by a variety of objectives, primarily centered on the synthesis of novel compounds with potential biological activity. A significant area of focus is the development of new therapeutic agents. For example, research has been conducted on the synthesis of novel imidazole analogs with the aim of developing broad-spectrum chemotherapeutic properties. bohrium.com

Another key objective is the exploration of these compounds as inhibitors of specific biological targets. The 2-substituted 5-aryl-imidazole carboxamide scaffold, for instance, has been shown to be broadly applicable to the design of multi-targeted type-II kinase inhibitors. google.com The unique geometry of this scaffold is believed to be particularly well-suited for establishing novel interactions at the bottom of the lower selectivity site, which can be exploited to increase binding affinity, rigidity, and selectivity. google.com

Furthermore, studies have aimed to synthesize and evaluate novel imidazoles for their potential to suppress viral replication, such as that of HIV. bohrium.com Research has also been directed towards the synthesis of imidazole derivatives as potential antitumor agents, with studies investigating their efficacy using bioassays. researchgate.netsbmu.ac.ir The investigation of imidazole-carboxamide derivatives as corrosion inhibitors for materials like carbon steel in acidic environments is another active area of research. researchgate.net

Table 1: Chemical Data for this compound

| Property | Value | Reference |

| CAS Number | 58124-84-8 | cymitquimica.combldpharm.comsigmaaldrich.com |

| Molecular Formula | C6H9N3O | bldpharm.com |

| Molecular Weight | 139.158 g/mol | cymitquimica.com |

| IUPAC Name | N-ethyl-1H-imidazole-1-carboxamide | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

N-ethylimidazole-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-8-6(10)9-4-3-7-5-9/h3-5H,2H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNIMHJTXBDWNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethyl 1 Imidazolecarboxamide and Its Analogues

Direct Synthesis Routes to N-Ethyl-1-imidazolecarboxamide

The direct synthesis of this compound can be achieved through a few key pathways. The most prominent and efficient method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a carbonylating agent. An alternative, though often less efficient, route is the direct reaction of imidazole (B134444) with an isocyanate.

Reaction Pathways and Reaction Conditions

The most effective and widely used method for synthesizing this compound is the reaction of 1,1'-carbonyldiimidazole (CDI) with ethylamine (B1201723) hydrochloride. acs.orgnih.gov This reaction is typically carried out in an organic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature. The pathway is presumed to involve a proton transfer from the ethylamine hydrochloride to the CDI, which activates the CDI and releases free ethylamine in situ. The ethylamine then acts as a nucleophile, attacking one of the carbonyl-imidazole linkages of the activated CDI to form the desired this compound and imidazole as a byproduct. acs.org

Another direct synthetic route involves the reaction of imidazole with ethyl isocyanate. This reaction generally requires more forcing conditions, such as elevated temperatures in a high-boiling solvent like nitrobenzene (B124822) or phenyl ether. The imidazole acts as a nucleophile, directly attacking the electrophilic carbonyl carbon of the ethyl isocyanate. However, this method can be prone to the formation of side products and may result in lower yields compared to the CDI-based approach.

The reaction conditions for the CDI-based synthesis are generally mild, proceeding at ambient temperature. The reaction is often complete within a few hours to overnight. The workup typically involves filtration to remove the imidazole hydrochloride byproduct, followed by concentration of the filtrate. The purity of the resulting product is often high, requiring minimal further purification.

| Reactants | Solvent | Temperature | Reaction Time | Yield |

| 1,1'-Carbonyldiimidazole, Ethylamine Hydrochloride | Dichloromethane | Room Temperature | 18-24 hours | Quantitative |

| Imidazole, Ethyl Isocyanate | Nitrobenzene | Reflux | Several hours | Moderate |

Catalytic Systems Employed in Synthesis

The direct synthesis of this compound, particularly through the highly efficient route involving 1,1'-carbonyldiimidazole (CDI) and ethylamine hydrochloride, is typically conducted without the need for a catalyst. acs.orgderpharmachemica.com The reaction proceeds readily under mild conditions due to the inherent reactivity of the CDI as an activating agent for the carbonyl group. The in situ generation of the free amine from its hydrochloride salt upon interaction with CDI facilitates the reaction without external catalytic activation. acs.org

While the direct synthesis of this compound is generally uncatalyzed, the broader field of imidazole derivatization sometimes employs catalytic systems for other transformations. For instance, the synthesis of N-substituted imidazoles through different pathways, such as cross-coupling reactions, may utilize transition metal catalysts. However, for the specific and efficient synthesis of N-alkyl-1-imidazolecarboxamides from CDI, the literature does not indicate the common use of catalytic systems.

Optimization of Reaction Yields and Purity

A significant optimization in the synthesis of this compound involves the use of the amine as its hydrochloride salt rather than the free amine when reacting with 1,1'-carbonyldiimidazole (CDI). acs.orgnih.gov This approach has been shown to dramatically improve both the yield and purity of the final product. The use of the free amine can lead to the formation of a significant byproduct, N,N'-diethylurea, through the reaction of the initially formed product with another molecule of the amine. By using the hydrochloride salt, the free amine is generated in a controlled manner in situ, which favors the desired reaction pathway and suppresses the formation of the symmetrical urea (B33335) byproduct. acs.org

This protocol is scalable and has been reported to provide quantitative yields of N-alkyl carbamoylimidazoles, ranging from small laboratory scales (milligrams) to larger preparations (grams). acs.orgnih.gov The purity of the product obtained through this method is generally high, often crystalline, and readily storable. acs.org

Further optimization can be achieved by careful control of reaction parameters:

Stoichiometry: The use of a slight excess of CDI can ensure the complete conversion of the amine hydrochloride.

Solvent: Anhydrous aprotic solvents like dichloromethane or tetrahydrofuran are preferred to prevent hydrolysis of the CDI.

Temperature: The reaction is typically run at room temperature, which is convenient and avoids potential side reactions that might occur at elevated temperatures.

Work-up: A simple filtration to remove the imidazole hydrochloride byproduct followed by solvent evaporation is usually sufficient to obtain a product of high purity.

| Parameter | Optimized Condition | Rationale |

| Amine Source | Ethylamine Hydrochloride | Prevents formation of N,N'-diethylurea byproduct, leading to higher purity and yield. acs.org |

| Solvent | Anhydrous Dichloromethane | Inert solvent that does not react with CDI. |

| Temperature | Room Temperature | Mild conditions that are sufficient for the reaction to proceed to completion. |

| Purification | Filtration and Concentration | Simple workup procedure for a high-purity product. |

Synthesis of this compound Derivatives and Analogues

The versatile chemical nature of this compound allows for the synthesis of a wide array of derivatives and analogues through modifications at either the imidazole ring or the carboxamide moiety.

N-Substitution Reactions on the Imidazole Ring

While the direct synthesis of this compound focuses on the N1 position, further substitution on other nitrogen atoms of the imidazole ring in a pre-formed N-alkyl-1-imidazolecarboxamide is not a common strategy. Instead, to generate analogues with substitutions on the imidazole ring, it is more synthetically practical to start with an already substituted imidazole and then introduce the N-ethylcarboxamide group at the N1 position.

For instance, to synthesize an analogue with a substituent at the C2 position of the imidazole ring, one would typically start with a 2-substituted imidazole. This precursor can then be reacted with 1,1'-carbonyldiimidazole and ethylamine hydrochloride to yield the corresponding 2-substituted-N-ethyl-1-imidazolecarboxamide.

However, it is worth noting that N-alkylation and N-arylation are fundamental reactions for the functionalization of the imidazole ring in general. These reactions typically proceed by treating the imidazole with an alkyl or aryl halide in the presence of a base. For the synthesis of analogues of this compound, these substitutions would be performed on the imidazole starting material prior to the introduction of the carboxamide group.

Modification of the Carboxamide Moiety

This compound and its N-alkyl analogues are valuable as stable, crystalline, and easy-to-handle equivalents of highly reactive and toxic isocyanates. acs.orgnih.govorganic-chemistry.org This property allows for the straightforward modification of the carboxamide moiety through reaction with a variety of nucleophiles. These reactions typically proceed in the presence of a base, such as triethylamine, which facilitates the departure of the imidazole leaving group. acs.org

The reaction of this compound with nucleophiles provides access to a diverse range of important functional groups:

Ureas: Reaction with primary or secondary amines leads to the formation of unsymmetrical N,N'-disubstituted or N,N',N'-trisubstituted ureas in good to excellent yields. acs.orgorganic-chemistry.org

Carbamates: Alcohols react with this compound to produce N-ethylcarbamates. acs.orgorganic-chemistry.org

Thiocarbamates: Similarly, thiols can be used as nucleophiles to synthesize S-alkyl-N-ethylthiocarbamates. acs.orgorganic-chemistry.org

These reactions can be carried out in both organic solvents and, in some cases, in water, highlighting the versatility of N-alkyl carbamoylimidazoles as synthetic intermediates. acs.org The ability to generate a library of ureas, carbamates, and thiocarbamates from a common precursor demonstrates the synthetic utility of modifying the carboxamide moiety of this compound. organic-chemistry.org

| Nucleophile | Product |

| Primary/Secondary Amine | Unsymmetrical Urea |

| Alcohol | Carbamate (B1207046) |

| Thiol | Thiocarbamate |

Preparation of Imidazole-Based Hybrid Structures

The synthesis of imidazole-based hybrid structures involves chemically linking an imidazole scaffold to other distinct molecular entities to create a single molecule with potentially synergistic or novel properties. This approach is prominent in medicinal chemistry, where combining pharmacophores can lead to enhanced biological activity.

A common strategy involves the multi-component condensation reaction. For instance, tri-aryl imidazole-benzene sulfonamide hybrids have been synthesized through a one-pot, single-step reaction. This method involves reacting primary aromatic amines (like sulfanilamide), various aldehydes, benzil, and ammonium (B1175870) acetate, often using an ionic liquid such as diethyl ammonium hydrogen sulfate (B86663) as a catalyst mdpi.com. This approach allows for the efficient assembly of complex molecules from simple precursors.

Another method for creating hybrid structures is the sequential modification of a pre-formed imidazole core. Nitro-imidazole derivatives, for example, have been synthesized by first creating 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid from metronidazole. This intermediate is then condensed with various sulfa drugs or other compounds like isoniazid (B1672263) in the presence of a condensing agent such as phosphorous oxychloride to yield the final amide-linked hybrid molecules derpharmachemica.com. Similarly, other researchers have successfully condensed imidazole derivatives with N-aminoarylcarboxamides to furnish azaheterocyclic acylhydrazides nih.gov.

The rationale behind creating these hybrids is to integrate the well-established biological significance of the imidazole ring with other active moieties. By covalently linking these fragments, chemists can explore new chemical space and develop compounds with unique therapeutic profiles.

Table 1: Examples of Imidazole-Based Hybrid Structures and Synthetic Approaches

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of imidazole compounds to reduce environmental impact, improve safety, and increase efficiency. These approaches focus on minimizing waste, avoiding hazardous substances, and reducing energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in the synthesis of imidazole derivatives. It often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods biomedpharmajournal.org. For instance, the solvent-free preparation of trisubstituted imidazoles has been achieved with excellent yields and short reaction times using microwave-assisted one-pot cyclo-condensation biomedpharmajournal.org. This technique has also been successfully applied in solid-phase synthesis, where syntheses of imidazole-4-carboxylic acids were performed in a microwave reactor with reaction times of only 15 minutes researchgate.net.

Ultrasonic Irradiation: Sonochemistry, which utilizes ultrasonic irradiation, provides another green synthetic route. A one-pot, three-component method for producing 2-phenyl-1H-phenanthro[9,10-d]imidazoles using a nickel catalyst in ethanol (B145695) reported short reaction times under ultrasonic conditions biomedpharmajournal.org. This method is advantageous for its energy efficiency and often milder reaction conditions.

Aqueous and Solvent-Free Conditions: Performing reactions in water or under solvent-free conditions is a cornerstone of green chemistry. A straightforward and mild synthesis of various amides, a key structural feature of this compound, has been accomplished in water using benzotriazole (B28993) chemistry nih.govresearchgate.net. This method works at room temperature or with microwave irradiation, offering short reaction times and a simple workup nih.govresearchgate.net. Electrochemical N-acylation is another sustainable method that allows for the formation of amides in water under mild, room-temperature conditions rsc.org. Additionally, solventless microwave-assisted synthesis of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine has been reported as a simple and efficient protocol organic-chemistry.org. These methods eliminate the need for volatile and often toxic organic solvents.

Table 2: Comparison of Green Synthesis Methods for Imidazole Derivatives

Solid-Phase Synthesis Techniques for Imidazole Carboxamides

Solid-phase synthesis (SPS) is a powerful technique that facilitates the rapid and efficient creation of compound libraries, including imidazole carboxamides. In this method, the synthesis occurs on an insoluble polymeric support, or resin, which simplifies the purification process to simple filtration and washing, thereby avoiding losses associated with traditional workups mdpi.com.

The process begins by attaching a starting material to a solid support, such as a Wang resin or Rink amide resin, via a linker researchgate.netmdpi.com. For imidazole carboxamides, this could involve attaching an amino acid to the resin, which will later form the carboxamide bond. The synthesis then proceeds in a stepwise fashion. For example, in the synthesis of polyamides containing N-methylimidazole, a cycle involves deprotecting a resin-bound amine, coupling it with an activated carboxylic acid monomer, and then washing the resin to remove excess reagents and byproducts caltech.edu. High stepwise coupling yields, often greater than 99%, can be achieved with optimized protocols caltech.edu.

A variety of resins and linkers can be employed depending on the desired final product and cleavage conditions. The REM linker and carbamate linkers have been tested in the synthesis of nitrogen heterocycles dtu.dk. A "catch and release" methodology has also been utilized for the synthesis of 1-substituted 4-imidazolecarboxylates, where the target compound is selectively cleaved from the solid support in high purity researchgate.net. Upon completion of the synthesis, the final product is cleaved from the resin, often in a single step that can also introduce a desired functionality caltech.edu. This methodology allows for the parallel synthesis of large libraries of compounds, such as the 126-member library of dissymmetrically disubstituted imidazole-4,5-dicarboxamides prepared for biological screening nih.gov.

Table 3: Standard Protocol for Manual Solid-Phase Synthesis of Pyrrole-Imidazole Polyamides

Adapted from Baird, E. E., & Dervan, P. B. (1996) caltech.edu.

Large-Scale Production Methods and Considerations for Imidazolecarboxamide Compounds

Transitioning the synthesis of imidazolecarboxamide compounds from laboratory benchtop to large-scale industrial production requires careful consideration of several factors, including cost, safety, efficiency, and scalability. The ideal method utilizes inexpensive, readily available starting materials and minimizes the number of synthetic steps.

A key strategy for scalability is the use of commodity starting materials. A method for producing sodium imidazolate (NaIm) on a 400g scale from molten imidazole and sodium hydroxide (B78521) (NaOH) has been developed researchgate.net. This NaIm intermediate is a versatile precursor for a wide range of N-functionalized imidazoles, eliminating the need for more hazardous reagents like sodium hydride (NaH) and anhydrous solvents that are common in lab-scale syntheses researchgate.net. The subsequent reactions to form N-substituted products involve minimal solvent volumes and straightforward purification, which are advantageous for large-scale operations researchgate.net.

For the formation of the carboxamide bond itself, methods must be robust and high-yielding. One-pot reactions, where multiple transformations occur in a single reaction vessel, are highly desirable as they reduce processing time, waste, and material losses associated with isolating intermediates mdpi.comrsc.org. The choice of reagents is also critical. For instance, a procedure for synthesizing N-substituted imidazole derivatives involves reacting an imidazole ester intermediate with an amine by simply heating the mixture and then extracting the product, a process that avoids complex reagents nih.gov.

When scaling up, thermal management becomes crucial, especially for exothermic reactions. The reaction vessel's surface-area-to-volume ratio decreases as scale increases, making heat dissipation more challenging. Purification methods must also be adapted; while chromatography is common in the lab, large-scale production favors crystallization, extraction, and distillation due to lower cost and higher throughput. Finally, process safety, regulatory compliance, and waste management are paramount considerations in any large-scale chemical manufacturing process.

Table of Compounds Mentioned

Spectroscopic and Structural Characterization of N Ethyl 1 Imidazolecarboxamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁵N nuclei, a comprehensive picture of the atomic framework of N-Ethyl-1-imidazolecarboxamide can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. udel.eduoregonstate.edu The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while the multiplicities (e.g., singlet, doublet, triplet, quartet) reveal the number of neighboring protons.

For this compound, the expected ¹H NMR spectrum would show distinct signals for the protons on the imidazole (B134444) ring and the ethyl group. The imidazole protons would appear as distinct signals in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns determined by their positions on the ring. The ethyl group would exhibit a characteristic pattern: a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, and a triplet for the methyl protons coupled to the methylene protons.

The ¹³C NMR spectrum would complement this information by showing separate signals for each unique carbon atom in the molecule. udel.eduoregonstate.edu The carbonyl carbon of the carboxamide group would appear at a characteristically downfield chemical shift. The carbons of the imidazole ring would resonate in the aromatic region, and the two carbons of the ethyl group would be found in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) and Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole H-2 | ~8.0 (s) | ~136 |

| Imidazole H-4 | ~7.2 (t) | ~129 |

| Imidazole H-5 | ~7.0 (t) | ~117 |

| N-CH₂ | ~3.4 (q) | ~36 |

| CH₃ | ~1.2 (t) | ~15 |

| C=O | - | ~148 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To gain deeper insight into the electronic structure and connectivity involving nitrogen atoms, ¹⁵N labeling studies can be employed. nih.gov By incorporating the ¹⁵N isotope, which is NMR-active, into the imidazole ring or the amide group, direct observation of nitrogen chemical shifts and coupling constants becomes possible. nih.gov

Analysis of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants provides unambiguous evidence for the connectivity between these nuclei. nih.gov For instance, the magnitude of the coupling constant between a proton and a nitrogen atom can help to confirm their spatial proximity and bonding relationship. This technique is particularly valuable for confirming the site of N-ethylation on the imidazole ring.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the complete bonding network of a molecule. ustc.edu.cnlibretexts.orgomicsonline.org

HMQC/HSQC: These experiments correlate the chemical shifts of directly bonded ¹H and ¹³C atoms. columbia.edu For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of each protonated carbon to the ¹³C signal of that same carbon. This allows for the unambiguous assignment of proton and carbon signals for the CH, CH₂, and CH₃ groups. columbia.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. sbmu.ac.irvscht.czlibretexts.org

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

C=O Stretch: A strong absorption band in the region of 1700-1650 cm⁻¹ is indicative of the carbonyl group of the amide functionality.

N-H Stretch: A moderate absorption band may be present around 3300-3100 cm⁻¹ corresponding to the N-H stretch of the secondary amide, although this can sometimes be broad.

C-N Stretch: Absorptions in the region of 1400-1000 cm⁻¹ can be attributed to C-N stretching vibrations.

C-H Stretch: Bands corresponding to the C-H stretching of the imidazole ring (aromatic) and the ethyl group (aliphatic) would be observed. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. vscht.cz

Imidazole Ring Vibrations: The imidazole ring will also have characteristic ring stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Amide C=O Stretch | 1700-1650 | Strong |

| Amide N-H Stretch | 3300-3100 | Moderate |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium |

| C-N Stretch | 1400-1000 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a fundamental tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. massbank.eu

For this compound (C₆H₉N₃O), the expected exact mass is approximately 139.0746 g/mol . cookechem.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 139. Subsequent fragmentation could lead to the loss of the ethyl group, the carbonyl group, or other fragments, providing further structural clues. Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used for the analysis of this compound in complex mixtures. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this data, the precise positions of all atoms in the crystal lattice can be determined, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

An X-ray crystallographic study of this compound would reveal the exact conformation of the molecule in the solid state, including the planarity of the imidazole ring and the orientation of the N-ethylcarboxamide substituent. It would also provide insights into the hydrogen bonding and other intermolecular forces that govern the packing of the molecules in the crystal.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

3.5. Elemental Microanalysis for Compositional Verification. cookechem.com

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Computational and Theoretical Investigations of N Ethyl 1 Imidazolecarboxamide

Quantum Chemical Calculations (e.g., DFT, B3LYP) for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of N-Ethyl-1-imidazolecarboxamide. Density Functional Theory (DFT), particularly with the B3LYP functional, is a widely used method for this purpose, offering a balance between accuracy and computational cost. These calculations can predict various electronic properties, providing a detailed picture of the molecule's reactivity and stability. researchgate.netresearchgate.netresearchgate.net

Molecular orbital (MO) theory is instrumental in understanding the chemical reactivity and electronic transitions within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govnih.govwikipedia.org A smaller gap generally suggests higher reactivity. nih.govnih.gov

| Parameter | Typical Calculated Value for Imidazole (B134444) Derivatives (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.0 to 0.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 |

Note: The values presented are typical for related imidazole derivatives and serve as an estimation for this compound pending specific computational studies.

The energetic landscape of a molecule describes the potential energy as a function of its geometric parameters. By performing geometry optimization calculations, the most stable conformation (the global minimum on the potential energy surface) of this compound can be identified. Furthermore, by systematically varying specific dihedral angles (e.g., around the C-N bonds connecting the ethyl group and the carboxamide moiety to the imidazole ring), a potential energy surface scan can be generated. researchgate.net This analysis reveals the energy barriers between different conformations and identifies other low-energy, stable conformers. nih.govelifesciences.orgresearchgate.netnih.gov

These stability studies are crucial for understanding the molecule's preferred shapes and the flexibility of its structure. The relative energies of different conformers determine their population distribution at a given temperature.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules, including their conformational changes and interactions with the environment. mdpi.comnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, offering a dynamic picture of the molecule's behavior.

MD simulations are extensively used to investigate the adsorption of organic molecules on various surfaces, such as metal interfaces. researchgate.netscispace.comresearchgate.net For this compound, simulations can be set up to model its interaction with a metal surface, like iron or aluminum. researchgate.netajchem-a.com These simulations can reveal the preferred orientation of the molecule upon adsorption, the strength of the interaction (adsorption energy), and the nature of the bonds formed. researchgate.netresearchgate.net It is often observed that molecules with heteroatoms, like the nitrogen in the imidazole ring and the oxygen and nitrogen in the carboxamide group, tend to adsorb onto the metal surface through these atoms. researchgate.net The ethyl group, being more hydrophobic, may orient away from the surface.

| Simulation Parameter | Typical Finding for Imidazole Derivatives on Metal Surfaces |

|---|---|

| Adsorption Energy (kcal/mol) | -150 to -350 |

| Preferred Orientation | Parallel to the surface |

| Adsorbing Atoms | Imidazole Nitrogen, Carboxamide Oxygen and Nitrogen |

Note: The values are illustrative based on studies of similar imidazole-carboxamide derivatives and represent expected outcomes for this compound.

In a solvent, a molecule's conformation can be influenced by its interactions with the surrounding solvent molecules. MD simulations of this compound in a solvent like water can illuminate its conformational flexibility and the dynamics of its structural changes. nih.govnih.govrsc.org These simulations can identify the most populated conformational states in solution and the timescales of transitions between them. The analysis of radial distribution functions from the simulation can provide detailed information about the hydration shell around different parts of the molecule, such as the hydrogen bonding between water and the carboxamide group.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. rsc.orgnih.govfrontiersin.org

For this compound, DFT calculations can be employed to predict its vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. researchgate.net The calculated vibrational frequencies can be compared with experimental IR spectra to assign the observed absorption bands to specific molecular vibrations. rsc.orgresearchgate.net Similarly, NMR chemical shifts (for ¹H and ¹³C) can be calculated and compared with experimental data to aid in the structural elucidation of the molecule. nih.govnih.govresearchgate.netfrontiersin.org The accuracy of these predictions is often high enough to distinguish between different isomers or conformers.

Computational Mechanistic Studies of Reactions Involving Imidazolecarboxamides

Computational chemistry offers powerful tools to elucidate the intricate mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy profiles that are often difficult to probe experimentally. While specific computational mechanistic studies on this compound are not extensively documented in publicly available literature, the principles can be understood by examining theoretical investigations of related imidazole compounds and amide bond formation reactions.

Density Functional Theory (DFT) is a predominant method used to investigate the reactivity of imidazole derivatives. researchgate.net Such studies can determine local reactivity properties by analyzing molecular orbitals, molecular electrostatic potential (MEP), and Fukui functions. researchgate.net For instance, in the atmospheric oxidation of imidazole initiated by hydroxyl radicals, computational approaches have been employed to map out complex, branched reaction mechanisms, identifying major products and their yields under various conditions. rsc.org These studies reveal that the reaction is preferentially initiated at specific positions on the imidazole ring, leading to the formation of various radical adducts. rsc.org

The investigation of amide bond formation, a key reaction for synthesizing carboxamides, has also been a subject of computational studies. For example, the mechanism of ynamide-mediated amide bond formation has been elucidated, detailing the hydrocarboxylation of the ynamide and the subsequent aminolysis of the resulting adduct. rsc.org These computational models can predict whether a reaction proceeds through a concerted or a stepwise mechanism and can highlight the catalytic role of other molecules in the reaction mixture. rsc.org Such computational approaches could be applied to understand the synthesis and reactivity of this compound, predicting the most likely pathways for its formation and subsequent reactions.

Table 1: Representative Theoretical Approaches for Mechanistic Studies

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Elucidation of reaction pathways | Transition state geometries, activation energies, reaction thermodynamics |

| Ab initio methods | High-accuracy energy calculations | Detailed electronic structure information |

| Molecular Dynamics (MD) | Simulation of reaction dynamics in solvent | Role of solvent in reaction mechanism, conformational changes |

Molecular Docking Studies for Chemical Interactions

In a typical molecular docking study, a three-dimensional structure of the target protein is used to create a virtual binding site. The ligand, in this case, an imidazolecarboxamide derivative, is then computationally placed into this site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Studies on various imidazole derivatives have demonstrated their potential to interact with a range of biological targets. For example, imidazo[1,2-a]pyridine-2-carboxamide derivatives have been studied as potential anti-tubercular agents through docking with the enoyl-acyl carrier protein reductase (InhA). nih.gov Similarly, other imidazole derivatives have been investigated for their antimicrobial properties by docking them into the active site of L-glutamine: D-fructose-6-phosphate amidotransferase. arabjchem.orgresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 2: Illustrative Molecular Docking Results for Imidazole Derivatives with a Target Protein

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

| Imidazole Derivative A | -8.01 | TYR123, SER234, LEU345 |

| Imidazole Derivative B | -7.54 | PHE124, ASN235, ALA346 |

| Imidazole Derivative C | -7.21 | TYR123, GLN236, VAL347 |

Note: The data in this table is hypothetical and serves to illustrate the type of information generated from molecular docking studies.

Reactivity and Reaction Mechanisms of N Ethyl 1 Imidazolecarboxamide

Common Reaction Types: Oxidation, Reduction, and Substitution

The reactivity of N-Ethyl-1-imidazolecarboxamide is dominated by substitution reactions, a characteristic feature of N-acylimidazoles. These compounds are recognized as effective acyl transfer agents, readily undergoing nucleophilic attack at the carbonyl carbon. nih.govclockss.org This heightened reactivity compared to typical amides stems from the electronic nature of the imidazole (B134444) ring, which acts as a good leaving group. nih.gov The planarity of the amide bond can be distorted, leading to "twist amides" with increased reactivity towards nucleophilic addition and hydrolysis. nih.gov

Information regarding specific oxidation and reduction reactions of this compound is not extensively detailed in the reviewed literature. However, general principles of heterocyclic chemistry suggest that the imidazole ring itself possesses high stability towards oxidation and reduction. ijnrd.org Reduction of the acyl group is possible, with reagents like sodium bis(2-methoxyethoxy)aluminum hydride (SDA) being used to reduce N-acylsaccharins to aldehydes, a reaction comparable in reactivity to that of N-acylimidazoles. mdma.ch The reduction of the imidazole ring itself to an imidazoline (B1206853) is possible but typically requires harsh conditions and can lead to ring-opening. stackexchange.com

Substitution reactions are the most prevalent for this class of compounds. The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and water, resulting in the transfer of the acyl group. nih.govclockss.org The efficiency of these reactions can be influenced by steric hindrance around the acyl group and electronic effects of substituents on the imidazole ring. nih.govnih.gov

Mechanistic Studies of Imidazole Ring Transformations

The imidazole ring in this compound can undergo several transformations that are central to its reactivity and potential applications.

Rearrangements and Ring-Chain Tautomerisms

Imidazole derivatives are known to undergo various rearrangement reactions. Photochemical rearrangements can lead to a formal interchange of the ring carbons, proceeding through singlet excited states. nih.gov Another significant transformation is the Dimroth-type rearrangement, which involves the endo- to exocyclic translocation of a nitrogen atom in 1-substituted 5-aminoimidazoles. nih.gov

Ring-chain tautomerism, an equilibrium between a cyclic and an open-chain form, is a known phenomenon in heterocyclic chemistry. researchgate.net For imidazole derivatives, this can be influenced by substituents and environmental factors. uobasrah.edu.iq In the context of 1-H-imidazole-2-carboxamides, density functional theory (DFT) and NMR studies have indicated the existence of prototropic tautomers, with an intramolecular mechanism proposed for their interconversion. researchgate.net This tautomerism involves the migration of a proton between the two nitrogen atoms of the imidazole ring. ijnrd.orgyok.gov.tr

The following table summarizes key aspects of imidazole ring transformations:

| Transformation Type | Description | Key Intermediates/States | Influencing Factors |

|---|---|---|---|

| Photochemical Rearrangement | Interchange of ring carbons upon photo-irradiation. | Singlet excited states. | Wavelength of light. |

| Dimroth-type Rearrangement | Endo- to exocyclic translocation of a nitrogen atom. | Base-catalyzed mechanism. | Presence of an amino group at the 5-position and a substituent at the 1-position. |

| Prototropic Tautomerism | Migration of a proton between the two ring nitrogen atoms. | Tautomeric forms with different hydrogen bonding patterns. | Substituents, solvent polarity, pH. |

Proton Transfer Processes and Their Catalysis

Proton transfer is a fundamental process in the chemistry of imidazoles, influencing their reactivity and catalytic activity. The imidazole moiety can act as both a proton donor and acceptor. nih.gov The rate of proton transfer can be significantly affected by substitution on the imidazole ring. researchgate.net

In the context of catalysis, the 4-carboxamide group of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) has been shown to be essential for the catalytic activity of AICAR transformylase, where it is proposed to mediate proton transfer. researchgate.net This highlights the potential for the carboxamide group in this compound to participate in proton transfer events. De novo designed proteins have been engineered with catalytic cysteine residues where the N-terminus of an α-helix acts as an oxyanion-binding site to stabilize tetrahedral intermediates in acyl-transfer reactions, a process involving proton transfer. nih.gov

Role as a Nucleophile or Electrophile in Organic Reactions

This compound predominantly acts as an electrophile . The carbonyl carbon of the acyl group is electron-deficient due to the resonance-withdrawing effect of the adjacent carbonyl oxygen and the imidazole ring, making it a prime target for nucleophilic attack. nih.govclockss.org This electrophilicity is the basis for the widespread use of N-acylimidazoles as acylating agents for various nucleophiles like amines and alcohols. nih.govclockss.orgsigmaaldrich.com The reactivity of these electrophiles can be tuned by altering the substituents on the imidazole ring or the acyl group. nih.gov

While the primary role is electrophilic, the imidazole ring itself contains nucleophilic nitrogen atoms. The lone pair of electrons on the N-3 nitrogen atom can participate in nucleophilic attack. uobasrah.edu.iq However, in the context of N-acylimidazoles, this nucleophilicity is generally masked by the much greater electrophilicity of the acyl group. The molecule as a whole is more likely to react as an electrophile.

Metal-Catalyzed Reactions Involving this compound and Related Structures

The imidazole moiety provides a versatile platform for metal-catalyzed reactions, primarily through its ability to coordinate with transition metals.

Coordination Chemistry with Transition Metals

The nitrogen atoms of the imidazole ring, particularly the sp2-hybridized nitrogen (N-3), readily coordinate with a variety of transition metals, including copper, nickel, zinc, and iron. wikipedia.orgmdpi.com This coordination can activate the N-acylimidazole molecule towards further reactions or can be the basis for the formation of larger supramolecular structures. mdpi.com

In the context of N-acylimidazoles, coordination of a Lewis acid to the N-3 nitrogen can further enhance the electrophilicity of the acyl group, thereby accelerating nucleophilic attack. clockss.org For example, N-acylpyrazoles, which are less reactive than N-acylimidazoles, can be activated by complexation with MgBr₂ to undergo Claisen condensation. clockss.org Similarly, catalytic stereodivergent allylic alkylation of 2-acylimidazoles has been achieved using a dual catalyst system of a chiral Lewis acid and a chiral iridium complex, where the bidentate coordination of the 2-acylimidazole with the Lewis acid enhances the nucleophilicity of the enolate. snnu.edu.cn

The coordination properties of imidazole derivatives are summarized in the table below:

| Metal Ion | Coordination Site | Effect of Coordination | Example Application |

|---|---|---|---|

| Cu(I), Cu(II) | N-3 of imidazole | Catalyst for N-arylation | Synthesis of N-arylimidazoles. nih.gov |

| Ni(II) | N-3 of imidazole | Formation of complexes | Used in stereodivergent synthesis. snnu.edu.cn |

| Zn(II) | N-3 of imidazole | Formation of complexes | Can influence tautomeric equilibrium. |

| Fe(II), Fe(III) | N-3 of imidazole | Catalyst for various reactions | Not explicitly detailed for N-acylimidazoles but common for other imidazoles. |

| Lewis Acids (e.g., MgBr₂) | N-3 of imidazole | Activation of the acyl group | Enhanced reactivity in Claisen condensation of N-acylpyrazoles. clockss.org |

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

5.4.2. Applications in Cross-Coupling Reactions. 5.5. Carbonylative Cyclization Reactions Utilizing Imidazolecarboxamide Derivatives. 5.6. Investigation of C-C Bond Cleavage in Related Compounds.

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Chemical Applications of N Ethyl 1 Imidazolecarboxamide

Role as a Synthetic Intermediate in Heterocyclic Chemistry

The utility of N-Ethyl-1-imidazolecarboxamide as a versatile intermediate for the synthesis of other complex heterocyclic systems appears to be a specialized and not widely explored area of research. The imidazole-1-carboxamide moiety represents a stable functional group, and its direct participation in cyclization or rearrangement reactions to form other heterocyclic cores is not a commonly cited synthetic strategy.

Synthesis of Imidazole (B134444) Derivatives

This compound is itself an N-substituted imidazole derivative. Its role as a starting material for the synthesis of other imidazole derivatives is not well-established. Synthetic routes in imidazole chemistry typically involve building the ring from acyclic precursors or functionalizing the C-H or N-H bonds of a pre-existing imidazole core. The N-carbamoyl group in this compound is generally not employed as a reactive handle for further derivatization of the imidazole ring itself.

Development of Novel Organic Reactions and Methodologies

This compound can be viewed as a carbamoylating agent, potentially capable of transferring the N-ethylcarbamoyl group (Et-NH-CO-) to nucleophiles. This reactivity is analogous to that of the well-known laboratory reagent 1,1'-Carbonyldiimidazole (B1668759) (CDI), which is a powerful acylating agent. However, despite this potential, no specific, named organic reactions or novel synthetic methodologies have been developed that feature this compound as the key reagent. Its application as a specialized carbamoylating agent remains largely undocumented in comparison to more common reagents.

Applications in Material Science

The incorporation of this compound into advanced functional materials is not a prominent area of current research. While imidazole derivatives are widely used in materials science, the specific contributions of the N-ethylcarboxamide functional group have not been extensively leveraged.

Ligands for Luminescent Metal Complexes

Imidazole and its derivatives are common ligands in coordination chemistry, binding to metal ions through the imine-like nitrogen at the 3-position. wikipedia.orgrsc.org The carbonyl oxygen of the carboxamide group in this compound could also participate in metal coordination, potentially making it a bidentate ligand. Transition metal complexes, particularly those with d6, d8, and d10 electronic configurations, are often luminescent. nih.govnih.gov Despite the theoretical potential for this compound to form luminescent metal complexes, there are no specific studies detailing the synthesis, characterization, or photophysical properties of such complexes. Research in luminescent materials has focused on other imidazole-containing ligands, such as those used in metal-organic frameworks or complexes with polypyridyl-type structures. nih.govmdpi.com

Components in Functional Materials (e.g., Ionic Liquids)

Imidazolium-based salts are the most common and widely studied class of ionic liquids (ILs). researchgate.net These are typically synthesized by the N-alkylation of an N-substituted imidazole. Theoretically, this compound could serve as a precursor to a functionalized imidazolium ionic liquid, for instance, by alkylation of its N-3 position. The resulting cation would possess a carboxamide functional group, potentially imparting specific properties such as enhanced hydrogen-bonding capabilities or different solvency characteristics. However, a review of the literature on the synthesis of functionalized or task-specific ionic liquids does not show examples where this compound has been used as a starting material. imist.manih.govresearchgate.net The vast majority of imidazolium ILs are derived from simpler N-alkylimidazoles. nih.gov

Research Findings on this compound in Specific Chemical Applications Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, no specific research articles or detailed studies were found regarding the application of the chemical compound this compound in the fields of corrosion inhibition, chemo-sensing, or crystal engineering.

The inquiry, which focused on sourcing detailed research findings, data tables, and specific examples for an article structured around the chemical applications of this compound, did not yield any relevant scholarly work. The investigation sought to elaborate on the following areas:

Corrosion Inhibition Studies: To detail the use of this compound as a corrosion inhibitor, including its effectiveness, mechanism of action, and comparative performance.

Chemo-sensing Applications: To explore its role in the development of chemical sensors, focusing on its selectivity, sensitivity, and the principles behind its sensing capabilities.

Contributions to Crystal Engineering: To understand how this compound is utilized in designing and constructing crystalline solids and supramolecular structures.

The absence of published research in these specific domains for this compound prevents the creation of an evidence-based article as per the requested outline and content requirements. While the broader class of imidazole derivatives has been a subject of extensive research in these applications, information specifically pertaining to the this compound variant is not available in the public domain of scientific research.

Therefore, the generation of a scientifically accurate and detailed article focusing solely on the chemical applications of this compound in corrosion inhibition, chemo-sensing, and crystal engineering is not possible at this time due to the lack of foundational research data.

Design Principles for Advanced Imidazolecarboxamide Analogues

Systematic Modification Strategies for Enhanced Chemical Properties

Carboxamide Linker Alterations: The amide bond of the carboxamide group is a critical determinant of the molecule's conformational flexibility and its capacity for hydrogen bonding. Modifications to this linker, such as replacing it with a more rigid or a more flexible unit, can have profound effects on the molecule's three-dimensional shape and its interactions with other molecules.

N-Alkyl Group Variation: The ethyl group attached to the carboxamide nitrogen provides a site for exploring the impact of steric bulk and lipophilicity. Replacing the ethyl group with smaller or larger alkyl chains, or with cyclic or aromatic moieties, allows for a systematic investigation of how these changes affect the compound's solubility, membrane permeability, and potential for steric interactions.

A study on 5-aminoimidazole-4-carboxamide (B1664886) (AICA) derivatives demonstrated that substitutions at the 1-position of the imidazole (B134444) ring could significantly affect binding affinity to a target riboswitch. nih.gov For example, replacing a hydrogen with a p-1-pyridinyl group resulted in a 40-fold improvement in binding. nih.gov This highlights the power of systematic modification in tuning the chemical properties of imidazolecarboxamides.

Structure-Reactivity Relationships within Imidazolecarboxamide Series

Understanding the relationship between the chemical structure of an imidazolecarboxamide and its reactivity is fundamental to designing analogues with specific functional profiles. Structure-reactivity relationship (SRR) studies aim to elucidate how changes in molecular structure influence the chemical behavior of the compound.

Research into nitroimidazole carboxamides as antiparasitic agents has provided valuable insights into SRRs within this class of compounds. nih.gov By synthesizing and evaluating a series of 1-methyl-5-nitroimidazole (B135252) carboxamides and their corresponding 4(5)-nitroimidazole analogues, researchers were able to correlate specific structural features with activity against various parasites. nih.gov These studies revealed that the position of the nitro group and the nature of the substituent on the carboxamide nitrogen were critical determinants of biological activity. nih.gov

The following interactive table showcases data from a study on AICA derivatives, illustrating the impact of structural modifications on binding affinity (Kd) to a ZTP riboswitch.

| Compound | Modification | Kd (µM) |

| 2 | 5-aminoimidazole-4-carboxamide (AICA) | 41 ± 4 |

| 8 | p-1-piperidinyl-AICA | 11 ± 1 |

| 7 | p-1-pyridinyl-AICA | 1.0 ± 0.3 |

| 10 | 1-hydroxyethyl-2-methyl-AICA | 150 ± 30 |

| 12 | ortho-1-pyridinyl-AICA | 5.6 ± 3.2 |

| 13 | meta-1-pyridinyl-AICA | 0.60 ± 0.06 |

Data sourced from a study on synthetic ZTP riboswitch activators. nih.gov

Rational Design of Imidazolecarboxamide Derivatives for Specific Chemical Functions

Rational design is a targeted approach that utilizes the knowledge gained from systematic modification and SRR studies to create new imidazolecarboxamide derivatives with predefined chemical functions. This strategy is in contrast to random screening, as it is guided by a mechanistic understanding of how molecular structure dictates chemical properties.

The process of rational design often begins with a specific goal in mind, such as creating a compound that can act as a catalyst, a sensor, or a specific ligand for a biological target. Computational modeling and in silico studies are frequently employed to predict the properties of virtual compounds before they are synthesized in the laboratory. researchgate.net This allows for the pre-selection of candidates that are most likely to possess the desired characteristics, thereby saving time and resources.

An example of rational design can be seen in the development of imidazotetrazines, a class of compounds derived from an imidazolecarboxamide precursor. nih.gov The synthesis of these molecules was driven by a desire to create novel nitrogen-rich compounds with specific chemical reactivity. nih.gov Understanding the mechanism of action of these compounds allowed for the rational design of new agents with improved properties. nih.gov

The design of covalent inhibitors provides another illustration of this principle. acs.org Here, the imidazolecarboxamide scaffold can be rationally modified to include a "warhead" — a reactive functional group that can form a covalent bond with a specific target. The design process involves optimizing both the non-covalent binding affinity of the scaffold and the reactivity of the warhead to achieve a potent and selective inhibitor. acs.org

Bioisosteric Replacement Strategies in Imidazolecarboxamide Design for Chemical Functionality

Classical and Non-classical Bioisosteres: Bioisosteres are broadly classified as classical or non-classical. u-tokyo.ac.jp Classical bioisosteres involve the exchange of atoms or groups with similar valence electron configurations (e.g., replacing a hydroxyl group with an amine). Non-classical bioisosteres are structurally distinct but impart similar biological or chemical properties.

Applications in Imidazolecarboxamide Design:

Amide Bond Mimetics: The amide bond in the carboxamide moiety is susceptible to enzymatic cleavage. Replacing it with a bioisosteric equivalent, such as a 1,2,3-triazole, oxadiazole, or a fluoroalkene, can enhance metabolic stability while preserving the key hydrogen bonding interactions. nih.gov

Ring Equivalents: The imidazole ring itself can be replaced with other five-membered heterocycles, such as pyrazole (B372694) or triazole, to fine-tune electronic properties and hydrogen bonding patterns.

Functional Group Mimics: Specific functional groups on the imidazole ring or the N-alkyl chain can be replaced with bioisosteres to improve properties. For example, a carboxylic acid group could be replaced by a tetrazole, which has a similar pKa and steric profile. nih.gov

The following table provides examples of common bioisosteric replacements relevant to imidazolecarboxamide design.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Amide (-CONH-) | 1,2,3-Triazole | Improved metabolic stability, similar hydrogen bonding pattern. nih.gov |

| Oxadiazole | Enhanced metabolic stability, mimics electronic properties. nih.govufrj.br | |

| Carboxylic Acid (-COOH) | Tetrazole | Similar pKa and steric properties, improved metabolic stability. nih.gov |

| Phenyl Ring | Bicyclo[1.1.1]pentane | Comparable dihedral angles and substituent distances, improved properties. u-tokyo.ac.jp |

| Hydrogen (-H) | Fluorine (-F) | Minimal steric perturbation, can alter electronic properties and block metabolism. |

By strategically applying these design principles, chemists can create a diverse array of advanced imidazolecarboxamide analogues with tailored chemical functionalities, paving the way for their application in various scientific and technological fields.

Conclusion and Future Research Directions

Summary of Key Academic Findings on N-Ethyl-1-imidazolecarboxamide

This compound belongs to the broader class of imidazole (B134444) derivatives, a significant group of heterocyclic compounds extensively studied in medicinal chemistry. The imidazole ring is a fundamental component of several natural molecules, including the amino acid histidine, purines in DNA, and histamine. This structural motif imparts unique electronic characteristics and hydrogen-bonding capabilities, making it a versatile scaffold for interacting with various biological targets. nih.govijpsjournal.com

Academic research into imidazole-based compounds has revealed a wide spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. nih.govresearchgate.netnih.gov This broad bioactivity stems from the ability of the imidazole core to bind to a diverse array of enzymes and receptors within biological systems. nih.gov While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest potential for biological activity, aligning with the general findings for the imidazole class. The carboxamide group, in particular, is a common functional group in many pharmaceuticals and can participate in hydrogen bonding, potentially influencing the compound's interaction with biological macromolecules.

Studies on related imidazolecarboxamides have demonstrated their potential as antitumor agents. For instance, novel N-substituted imidazolecarboxamides have been synthesized and evaluated for their biological activities, showing promising results in preclinical studies. sbmu.ac.ir These findings underscore the potential of the imidazolecarboxamide scaffold as a basis for the development of new therapeutic agents.

Emerging Trends in Imidazolecarboxamide Chemistry

The field of imidazole synthesis is continuously evolving, with several emerging trends that are applicable to the synthesis and study of this compound and related compounds. A significant trend is the development of more sustainable and efficient synthetic methodologies, often referred to as "green chemistry." benthamscience.com This includes the use of microwave-assisted synthesis and eco-friendly catalysts to reduce reaction times, energy consumption, and the use of hazardous solvents. benthamscience.comresearchgate.net

Another key trend is the application of novel catalytic systems, such as metal-catalyzed cross-coupling reactions, which allow for the precise and controlled synthesis of complex substituted imidazoles. ijpsjournal.com These methods offer greater flexibility in modifying the imidazole scaffold, enabling the creation of diverse libraries of compounds for biological screening. The development of multicomponent reactions, where three or more reactants are combined in a single step to form the desired product, is also gaining traction as it improves synthetic efficiency. researchgate.net

In the context of medicinal chemistry, there is a growing interest in designing imidazole-based compounds that target specific biological pathways with high selectivity to minimize off-target effects and improve therapeutic outcomes. nih.govmdpi.com This involves a deeper understanding of structure-activity relationships (SAR) and the use of computational modeling to predict the binding of imidazole derivatives to their biological targets. nih.gov

Future Avenues for Fundamental Research and Synthetic Innovation

The future of research on this compound and other imidazolecarboxamides is promising, with several avenues for further exploration. A primary focus should be on the comprehensive biological evaluation of this compound to elucidate its specific pharmacological profile. This would involve screening the compound against a wide range of biological targets to identify any potential therapeutic applications.

From a synthetic perspective, there is a need for the development of novel and more efficient synthetic routes to access a wider variety of substituted imidazolecarboxamides. This could involve the exploration of new catalysts and reaction conditions that allow for greater functional group tolerance and regioselectivity. rsc.org The application of flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, could also offer advantages in terms of scalability and safety.

Q & A

Q. What are the standard synthetic routes for preparing N-Ethyl-1-imidazolecarboxamide, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or carboxamide coupling. A common approach involves reacting 1H-imidazole-1-carboxylic acid derivatives (e.g., acid chlorides) with ethylamine under controlled conditions. For example:

- Reagents : Ethylamine, 1H-imidazole-1-carbonyl chloride, and a base (e.g., triethylamine) in anhydrous dichloromethane.

- Optimization : Maintain temperatures between 0–5°C to minimize side reactions. Monitor pH to ensure efficient amine activation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the ethyl group (δ ~1.2 ppm for CH₃, δ ~3.3 ppm for CH₂) and imidazole ring protons (δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected [M+H]⁺ ~154.1 g/mol) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives for enzyme inhibition?

SAR studies require systematic modifications to the imidazole core and ethyl group:

- Functional Group Modifications : Introduce halogens, alkyl chains, or aromatic substituents at the imidazole 4- or 5-positions. Use Suzuki coupling or Ullmann reactions for diversification .

- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., cytochrome P450 or kinases) using fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases) .

- Data Analysis : Correlate substituent electronic properties (Hammett constants) with IC₅₀ values to identify key pharmacophores .

Q. What methodologies are employed to study the interaction of this compound with biological targets?

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses in enzyme active sites, guided by X-ray crystallography data of related imidazole complexes .

Q. How can researchers address discrepancies in reported biological activity data for imidazole carboxamides?

- Experimental Replication : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Purity Verification : Reanalyze compounds via HPLC (>95% purity) to exclude contaminants .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .

Methodological Considerations

Q. What strategies are recommended for optimizing the solubility of this compound in aqueous media?

- Co-Solvent Systems : Use DMSO/water mixtures (≤10% DMSO) or cyclodextrin inclusion complexes .

- pH Adjustment : Protonate the imidazole nitrogen (pKa ~6.9) by lowering pH to <5.0 .

- Salt Formation : Synthesize hydrochloride or mesylate salts to enhance polarity .

Q. How can computational modeling guide the design of this compound analogs with improved metabolic stability?

- ADMET Prediction : Use tools like SwissADME to predict logP (target <3), CYP450 metabolism, and plasma protein binding .

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., oxidation of the ethyl group) with software such as MetaSite .

- QSAR Models : Develop quantitative structure-activity relationships to prioritize analogs with lower clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.